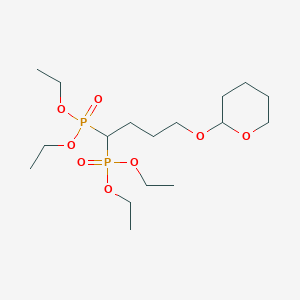
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate is a chemical compound with the molecular formula C16H28O6P2 It is known for its unique structure, which includes a tetrahydropyranyl group and bisphosphonate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate typically involves the reaction of tetrahydropyranyl-propylidene with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the bisphosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonate ester to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydropyranyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted bisphosphonates, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential use in biological systems, including as a bone resorption inhibitor.
Mécanisme D'action
The mechanism of action of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate involves its interaction with specific molecular targets. In biological systems, the compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption. The bisphosphonate moieties play a crucial role in this process by mimicking pyrophosphate, a natural regulator of bone metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate include:
- Tetraethyl p-xylylenediphosphonate
- Tetraethyl 1,4-phenylenebis(methylene)diphosphonate
- Tetraethyl(dimethylethoxycarbonylethylidene)bisphosphonate
Uniqueness
This compound is unique due to the presence of the tetrahydropyranyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other bisphosphonate compounds and contributes to its diverse applications in various fields.
Propriétés
Formule moléculaire |
C17H36O8P2 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-[4,4-bis(diethoxyphosphoryl)butoxy]oxane |
InChI |
InChI=1S/C17H36O8P2/c1-5-22-26(18,23-6-2)17(27(19,24-7-3)25-8-4)13-11-15-21-16-12-9-10-14-20-16/h16-17H,5-15H2,1-4H3 |
Clé InChI |
COSMRVMFJMKDPS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CCCOC1CCCCO1)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


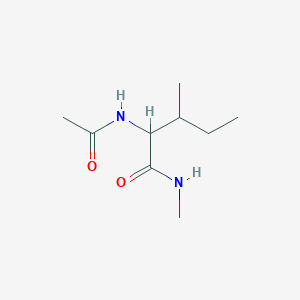

![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
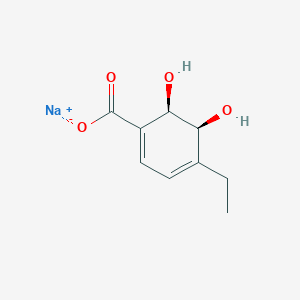
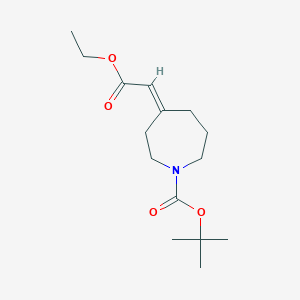
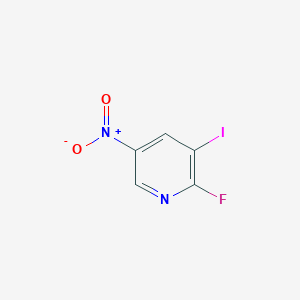
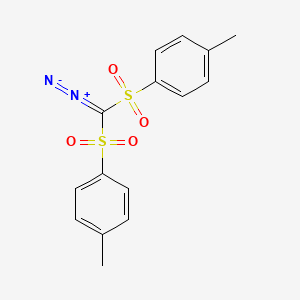
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
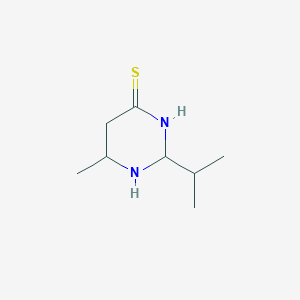
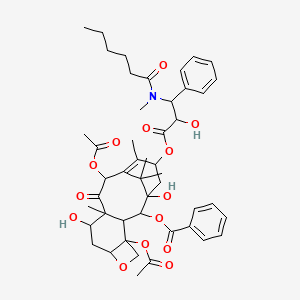
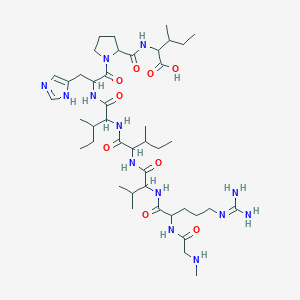
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
